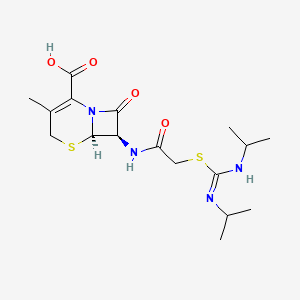

Cefathiamidine impurity 17

描述

Cefathiamidine Impurity 17 is a pharmaceutical-grade product known for its superior quality and reliability . It is used in the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization .

Synthesis Analysis

The synthesis of Cefathiamidine impurities involves the use of High-Performance Liquid Chromatography with Photodiode Array Detector and Evaporative Light Scattering Detection (HPLC-PDA-ELSD) . A novel method for determining relative response factors using this technique has been described . Another study mentions the enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), a key intermediate for the production of cefathiamidine .

Molecular Structure Analysis

The molecular formula of Cefathiamidine Impurity 17 is C17H26N4O4S2 . Its molecular weight is 414.54 . The structure of this compound is consistent with its molecular formula .

Physical And Chemical Properties Analysis

The physical and chemical properties of Cefathiamidine Impurity 17 include a molecular weight of 414.54 and a molecular formula of C17H26N4O4S2 .

科学研究应用

Determining Relative Response Factors (RRFs) in High-Performance Liquid Chromatography

- Application Summary: Cefathiamidine impurity 17 is used in a novel method for determining relative response factors using high-performance liquid chromatography with a photodiode array detector and evaporative light scattering detection .

- Methods of Application: Peak area correction was applied to calculate RRFs to eliminate the influence of different responses caused by the difference in pH between the two mobile phases of HPLC-PDA and HPLC-PDA-ELSD . The resulting RRF values have been verified by qNMR .

- . This method can be mutually verified with qNMR to ensure the accuracy of RRFs .

Population Pharmacokinetics and Dosing Optimization

- Application Summary: Cefathiamidine, a first-generation cephalosporin, is used in the treatment of infections caused by susceptible bacteria in both adults and children . Pharmacokinetic data are limited in the pediatric population, so research has been conducted to evaluate the population pharmacokinetics of cefathiamidine in children and to define the appropriate dose in order to optimize cefathiamidine treatment .

- Methods of Application: Blood samples were collected from children treated with cefathiamidine, and concentrations were quantified by high-performance liquid chromatography and tandem mass spectrometry . Population pharmacokinetic analysis was conducted using NONMEM software .

- Results: A two-compartment model with first-order elimination showed the best fit with the data . A covariate analysis identified that bodyweight had a significant impact on cefathiamidine pharmacokinetics . Monte Carlo simulation demonstrated that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .

Biotherapeutic Peptide Mass Confirmation and Impurity Profiling

- Application Summary: Cefathiamidine impurity 17 is used in the field of biotherapeutics for peptide mass confirmation and impurity profiling . This is crucial in research, development, and more highly regulated laboratories in manufacturing and QC .

- Methods of Application: The BioAccord LC-MS System is used for peptide mass confirmation and impurity profiling . This system provides accurate and reliable data for the analysis of biotherapeutic peptides .

- Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the quality and safety of biotherapeutic products .

Drug Design, Development and Therapy

- Application Summary: Cefathiamidine impurity 17 is used in the field of drug design and development . It is crucial in the process of designing, developing, and optimizing therapeutic drugs .

- Methods of Application: The specific methods of application are not provided in the source . However, it typically involves a series of experimental and computational methods to identify and optimize potential drug candidates .

- Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the effectiveness and safety of therapeutic drugs .

安全和危害

属性

IUPAC Name |

(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13(16(24)25)10(5)6-26-15(12)21/h8-9,12,15H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,24,25)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOOEBUPKHNPCP-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefathiamidine impurity 17 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

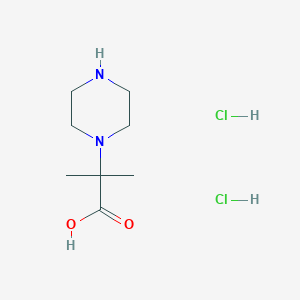

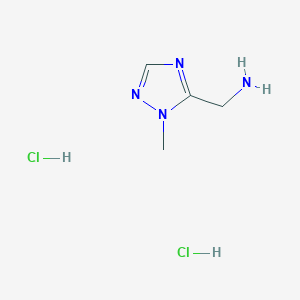

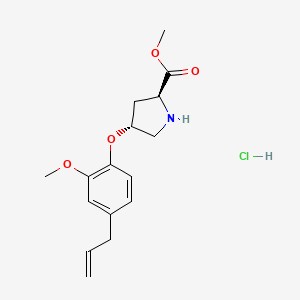

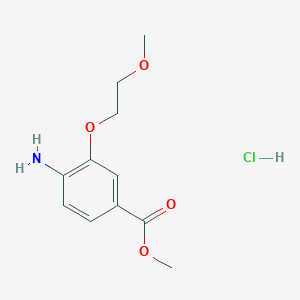

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)

![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)

![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)

![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)

![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)

![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)

![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)